5-Methoxy-1-methyl-2-(n-propylamino)tetralin 5-Methoxy-1-methyl-2-(n-propylamino)tetralin (1S,2R)-5-methoxy-1-methyl-2-(propylamino)tetralin is a secondary amino compound that consists of tetralin bearing methyl, propylamino and methoxy groups at positions 1, 2 and 5 respectively. Dopamine receptor antagonist with preferential action at presynaptic receptors (pKi values are 6.95, 6.67, 6.37, 6.21 and 6.07 at hD3. hD4, hD2S, hD2L and rD2 receptors respectively). It has a role as a dopaminergic antagonist. It is a member of tetralins and a secondary amino compound. It is a conjugate base of a (1S,2R)-5-methoxy-1-methyl-2-(propylammonio)tetralin(1+). It derives from a hydride of a tetralin.
Brand Name: Vulcanchem
CAS No.: 85379-09-5
VCID: VC0005349
InChI: InChI=1S/C15H23NO/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3/h5-7,11,14,16H,4,8-10H2,1-3H3/t11-,14+/m0/s1
SMILES: CCCNC1CCC2=C(C1C)C=CC=C2OC
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol

5-Methoxy-1-methyl-2-(n-propylamino)tetralin

CAS No.: 85379-09-5

Inhibitors

VCID: VC0005349

Molecular Formula: C15H23NO

Molecular Weight: 233.35 g/mol

5-Methoxy-1-methyl-2-(n-propylamino)tetralin - 85379-09-5

CAS No. 85379-09-5
Product Name 5-Methoxy-1-methyl-2-(n-propylamino)tetralin
Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
IUPAC Name (1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Standard InChI InChI=1S/C15H23NO/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3/h5-7,11,14,16H,4,8-10H2,1-3H3/t11-,14+/m0/s1
Standard InChIKey YGHLYBIUVOLKCV-SMDDNHRTSA-N
Isomeric SMILES CCCN[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC
SMILES CCCNC1CCC2=C(C1C)C=CC=C2OC
Canonical SMILES CCCNC1CCC2=C(C1C)C=CC=C2OC
Description (1S,2R)-5-methoxy-1-methyl-2-(propylamino)tetralin is a secondary amino compound that consists of tetralin bearing methyl, propylamino and methoxy groups at positions 1, 2 and 5 respectively. Dopamine receptor antagonist with preferential action at presynaptic receptors (pKi values are 6.95, 6.67, 6.37, 6.21 and 6.07 at hD3. hD4, hD2S, hD2L and rD2 receptors respectively). It has a role as a dopaminergic antagonist. It is a member of tetralins and a secondary amino compound. It is a conjugate base of a (1S,2R)-5-methoxy-1-methyl-2-(propylammonio)tetralin(1+). It derives from a hydride of a tetralin.
Synonyms (1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
PubChem Compound 122334
Last Modified Nov 11 2021
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